(1-Chloro-2,2,2-trifluoro-1-isocyanatoethoxy)benzene
Description
(1-Chloro-2,2,2-trifluoro-1-isocyanatoethoxy)benzene: is a chemical compound with the molecular formula C9H5ClF3NO It is known for its unique structure, which includes a benzene ring substituted with a chloro group, a trifluoromethyl group, and an isocyanatoethoxy group
Properties
CAS No. |
143263-11-0 |
|---|---|
Molecular Formula |
C9H5ClF3NO2 |
Molecular Weight |
251.59 g/mol |
IUPAC Name |
(1-chloro-2,2,2-trifluoro-1-isocyanatoethoxy)benzene |
InChI |
InChI=1S/C9H5ClF3NO2/c10-8(14-6-15,9(11,12)13)16-7-4-2-1-3-5-7/h1-5H |
InChI Key |
GHVKQEJGWUAXME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(F)(F)F)(N=C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2,2,2-trifluoro-1-isocyanatoethoxy)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-chloro-2,2,2-trifluoroethanol with phosgene to form the corresponding chloroformate, which is then reacted with aniline to produce the desired isocyanate compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (1-Chloro-2,2,2-trifluoro-1-isocyanatoethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Major Products:
Ureas: Formed by the reaction of the isocyanate group with amines.
Carbamates: Formed by the reaction of the isocyanate group with alcohols.
Scientific Research Applications
Chemistry: In chemistry, (1-Chloro-2,2,2-trifluoro-1-isocyanatoethoxy)benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .
Biology and Medicine: Its isocyanate group can be used to modify biomolecules, potentially leading to new drugs or bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its reactivity with various nucleophiles allows for the creation of materials with tailored properties .
Mechanism of Action
The mechanism of action of (1-Chloro-2,2,2-trifluoro-1-isocyanatoethoxy)benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines to form ureas, which can further interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach intracellular targets .
Comparison with Similar Compounds
- (1-Chloro-2,2,2-trifluoro-1-isocyanatoethyl)benzene
- (1-Chloro-2,2,2-trifluoro-1-trifluoromethyl-ethyl)-benzene
Comparison: Compared to similar compounds, (1-Chloro-2,2,2-trifluoro-1-isocyanatoethoxy)benzene is unique due to its specific combination of functional groups. The presence of both an isocyanate and a trifluoromethyl group provides a distinct reactivity profile, making it particularly useful in applications requiring selective chemical transformations .
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